molecular formula C9H11N3O2S B14905278 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B14905278
M. Wt: 225.27 g/mol
InChI Key: YZDFDVXKFQBMLY-UHFFFAOYSA-N
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Description

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The thiazole ring, known for its aromaticity and biological activity, contributes to the compound’s unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of thiazole derivatives with piperidine-3-carboxamide under controlled conditions. One common method includes the condensation of thiazole-2-carboxylic acid with piperidine-3-carboxamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-N-(thiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of both a thiazole and a piperidine ring, which imparts distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other thiazole derivatives .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C9H11N3O2S/c13-7-2-1-6(5-11-7)8(14)12-9-10-3-4-15-9/h3-4,6H,1-2,5H2,(H,11,13)(H,10,12,14)

InChI Key

YZDFDVXKFQBMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C(=O)NC2=NC=CS2

Origin of Product

United States

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